molecular formula C7H14ClNO2 B14034182 Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hcl

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hcl

Cat. No.: B14034182
M. Wt: 179.64 g/mol
InChI Key: WOOLOOYCBNNORY-IBTYICNHSA-N
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Description

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₁NO₂·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl (2S,4R)-4-amino-1-CBZ-pyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the 4-position of the pyrrolidine ring differentiates it from other similar compounds, influencing its interaction with molecular targets and its overall chemical behavior.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

WOOLOOYCBNNORY-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](NC1)C(=O)OC.Cl

Canonical SMILES

CC1CC(NC1)C(=O)OC.Cl

Origin of Product

United States

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